2,2',2'',2'''-(((乙烷-1,2-二基双(氧基))双(2,1-亚苯基))双(氮杂三基))四乙酸钾

描述

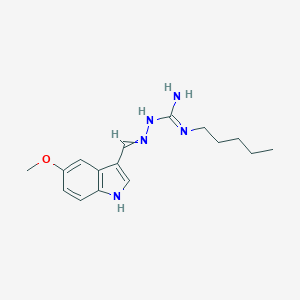

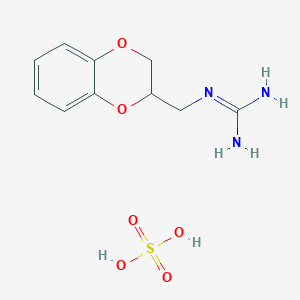

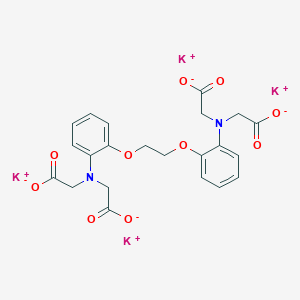

四钾盐型BAPTA: 是一种高度选择性的钙螯合剂,以其高亲和力结合钙离子而闻名,同时对镁离子的结合能力极低。 这种化合物广泛应用于科学研究中,以控制细胞内钙离子浓度,这对研究各种细胞过程和信号通路至关重要 .

科学研究应用

化学: 在化学领域,四钾盐型BAPTA 用于创建具有明确钙离子浓度的钙离子缓冲液。 这对研究钙离子在各种化学反应和过程中的作用至关重要 .

生物学: 在生物学研究中,四钾盐型BAPTA 广泛用于研究钙离子信号通路。 它有助于理解钙离子如何调节细胞功能,如肌肉收缩、神经递质释放和细胞分裂 .

医学: 在医学研究中,四钾盐型BAPTA 用于研究钙离子在疾病机制中的作用。 它已被证明可以抑制磷脂酶 C 的活性并调节细胞内钙离子浓度,使其成为探索治疗靶点的宝贵工具 .

工业: 在工业应用中,四钾盐型BAPTA 用于开发钙离子敏感性测定法和诊断试剂盒。 其对钙离子的高度选择性使其成为进行准确可靠测量的理想成分 .

作用机制

四钾盐型BAPTA 通过高亲和力结合钙离子发挥作用。这种螯合过程有效地降低了溶液中游离钙离子的浓度,使研究人员能够控制和操纵钙离子依赖性过程。 该化合物对钙离子比镁离子具有更高的选择性,这是由于其特定的化学结构,与钙离子形成稳定的络合物 .

准备方法

合成路线和反应条件: 四钾盐型BAPTA 通过多步化学过程合成。合成通常包括 1,2-双(邻氨基苯氧基)乙烷-N,N,N’,N’-四乙酸 (BAPTA) 与氢氧化钾反应生成四钾盐。 反应在受控条件下进行,以确保高纯度和高产率 .

工业生产方法: 四钾盐型BAPTA 的工业生产涉及使用类似于实验室环境中的化学路线进行大规模合成。该过程针对效率、可扩展性和成本效益进行了优化。 最终产品经过严格的质量控制措施,以确保其适合研究应用 .

化学反应分析

反应类型: 四钾盐型BAPTA 主要进行螯合反应,其中它与钙离子结合。 由于其稳定的结构,它通常不参与氧化、还原或取代反应 .

常用试剂和条件: 螯合反应涉及在水溶液中使用四钾盐型BAPTA 和钙离子。 该反应对钙离子的选择性远高于镁离子,使其成为研究钙依赖性过程的有效工具 .

主要生成产物: 螯合反应的主要产物是 BAPTA-钙络合物,它用于在各种实验装置中缓冲钙离子浓度 .

相似化合物的比较

类似化合物:

乙二胺四乙酸 (EDTA): 一种广泛使用的螯合剂,与四钾盐型BAPTA 相比,对钙离子的选择性低于镁离子

乙二醇四乙酸 (EGTA): 另一种钙离子螯合剂,对钙离子的选择性高于 EDTA,但仍低于四钾盐型BAPTA

独特性: 四钾盐型BAPTA 对钙离子的高选择性和对镁离子的最小结合使其在钙离子螯合剂中独树一帜。 这种特性允许在各种实验装置中精确控制钙离子浓度,使其成为研究钙离子依赖性过程的首选选择 .

属性

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWIDOKQOLSOFT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20K4N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85233-19-8 (Parent) | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20994432 | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-08-7 | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does BAPTA affect neuronal activity?

A1: BAPTA is a calcium chelator, meaning it binds to calcium ions (Ca²⁺) and prevents them from interacting with other molecules. [] In neurons, Ca²⁺ plays a crucial role in various processes, including neurotransmitter release and synaptic plasticity. By chelating intracellular Ca²⁺, BAPTA disrupts these processes. The paper by Cummings et al. demonstrates this effect by showing that injecting BAPTA into Xenopus laevis embryos significantly diminishes contraction wave area in response to electrostimulation, suggesting a role of Ca²⁺ signaling in this process. []

Q2: What is the role of BAPTA in studying long-term depression (LTD)?

A2: The paper by Cummings et al. investigates associative long-term depression (LTD), a process where synaptic strength weakens. [] The researchers found that injecting BAPTA into postsynaptic neurons prevents the induction of LTD. This finding suggests that a rise in postsynaptic Ca²⁺ concentration, which is chelated by BAPTA, is necessary for LTD induction. [] This highlights the use of BAPTA as a tool to dissect the molecular mechanisms underlying synaptic plasticity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)